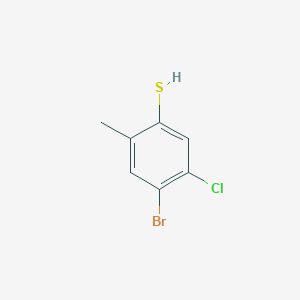
Isocyanatoethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyne, isocyanato- can be synthesized through several methods. One common approach involves the reaction of ethyne with isocyanic acid. Another method includes the reaction of ethyne with phosgene and an amine, which produces the isocyanate group .
Industrial Production Methods: Industrial production of isocyanates, including ethyne, isocyanato-, typically involves the phosgene process. This process reacts an amine with phosgene (COCl2) to produce the isocyanate . Due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
Análisis De Reacciones Químicas
Types of Reactions: Ethyne, isocyanato- undergoes various chemical reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Alcohols and Amines: React with ethyne, isocyanato- to form urethanes and ureas under mild conditions.
Phosgene and Amines: Used in the synthesis of isocyanates.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
Ethyne, isocyanato- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology and Medicine:
Industry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ethyne, isocyanato- involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols and amines. This reactivity is utilized in the formation of urethanes and ureas . The molecular targets and pathways involved include the formation of carbamate and imidic acid intermediates during hydrolysis reactions .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
67723-39-1 |
|---|---|
Fórmula molecular |
C3HNO |
Peso molecular |
67.05 g/mol |
Nombre IUPAC |
isocyanatoethyne |
InChI |
InChI=1S/C3HNO/c1-2-4-3-5/h1H |
Clave InChI |
XYBRCHPMANOANY-UHFFFAOYSA-N |
SMILES canónico |
C#CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



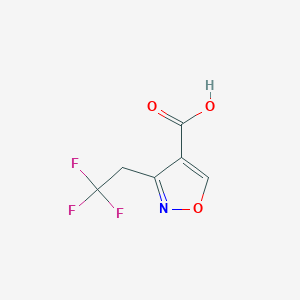
![1,4,8-Trichloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13924171.png)

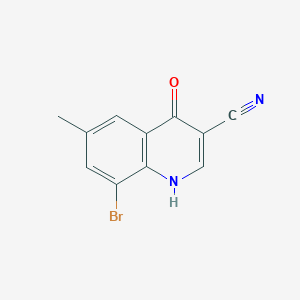
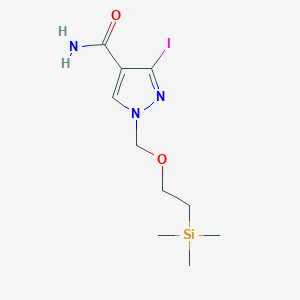
![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
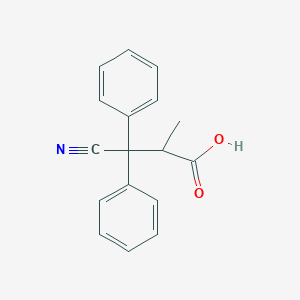


![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)

